Deacetylvindoline
Overview
Description
Deacetylvindoline is a compound derived from vindoline, which is a major alkaloid found in the plant Catharanthus roseus. Vindoline itself is recognized for its anti-cancer properties and serves as a precursor for the synthesis of other indole alkaloids. The process of deacetylation transforms vindoline into deacetylvindoline, which has been observed in cell suspension cultures of C. roseus. This indicates that even though alkaloid biosynthesis is not typical in plant callus cultures, the capability to convert vindoline to deacetylvindoline exists within the tissue of this plant .
Synthesis Analysis
The synthesis of deacetylvindoline involves the enzymatic action of acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase, which is a key enzyme in the biosynthesis of vindoline. This enzyme has been isolated from the leaves of C. roseus and purified through a series of chromatographic steps. The enzyme exhibits kinetic properties that are crucial for the acetylation process, which is the final step in vindoline biosynthesis. Interestingly, multiple forms of the acetyl-transferase enzyme have been identified, each consisting of two subunits .
Molecular Structure Analysis
The molecular structure of deacetylvindoline has been further explored through its reaction with thionyl chloride. This reaction yields a complex hexacyclic compound, specifically 6,10-dichloro-6,17-epithio-11-methoxy-1-methyltabersonine, as a single product. The structure of this product was elucidated using various nuclear magnetic resonance (NMR) techniques and mass spectrometry. The proposed mechanism for this transformation is complex and has been tentatively suggested based on the experimental data .
Chemical Reactions Analysis
Deacetylvindoline undergoes a notable chemical reaction when treated with thionyl chloride. This reaction is significant as it does not produce a mixture of products but rather a single compound in a moderate yield of 43.5%. The reaction leads to the formation of a hexacyclic structure that is quite distinct from the starting material, indicating a substantial transformation. The reaction mechanism, while not fully understood, has been tentatively proposed based on the structural data obtained from NMR and mass spectrometry experiments .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of deacetylvindoline are not detailed in the provided papers, the studies do give insight into the compound's reactivity and role in biosynthesis. The enzyme responsible for its acetylation has been characterized, suggesting that deacetylvindoline is a substrate for this enzyme, which implies certain chemical properties such as the presence of an acetyl group that can be transferred. The reaction with thionyl chloride also reveals that deacetylvindoline can participate in complex chemical transformations, leading to structurally intricate products .
Scientific Research Applications
Enzyme Characterization and Biosynthesis
- Purification and Characterization of Acetylcoenzyme A: Deacetylvindoline 4-O-Acetyltransferase: Deacetylvindoline plays a crucial role in vindoline biosynthesis in Catharanthus roseus. The enzyme responsible for this process, acetylcoenzyme A:deacetylvindoline 4-O-acetyltransferase (DAT), has been isolated and characterized, revealing its kinetic properties and inhibition factors (Power, Kurz, & De Luca, 1990).
- Enzyme Specificity in Vindoline Biosynthesis: Research on another enzyme, acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase, shows specificity towards different substrates in the biosynthesis of vindoline, indicating a complex enzymatic control in the biosynthetic pathway (Fahn, Gundlach, Deus-Neumann, & Stöckigt, 1985).
Gene Regulation and Expression
- Functional Analysis of Deacetylvindoline-4-O-Acetyltransferase Gene Promoter: The DAT gene promoter in Madagascar periwinkle is involved in the regulation of gene expression, impacting the biosynthesis of vindoline. This study provides insights into the molecular mechanisms controlling this process (Wang et al., 2010).
Transformation and Application in Medicine
- Microbial Transformation of Vindoline: Research shows that microbial transformation of vindoline by certain fungi results in the production of deacetylvindoline, highlighting a potential method for the biosynthesis of this compound for therapeutic applications (Atta‐ur‐ Rahman et al., 1998).
Light Regulation in Biosynthesis
- Light-Regulation of Vindoline Biosynthesis: Studies indicate that phytochrome, a light-sensitive protein, is involved in regulating the biosynthesis of vindoline in Catharanthus, suggesting the impact of environmental factors on the production of deacetylvindoline (Aerts & De Luca, 1992).
Future Directions
The rapid development of modern synthetic biology tools has facilitated the engineering of living organisms to allow them to manufacture plant natural products . Herein, we highlight the advances of strategies to engineer more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants . Success in engineering these platforms will ultimately provide more access to plant-based medicines .
properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMPOJNYNVYLA-PEGGBQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032208 | |
Record name | Deacetylvindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylvindoline | |
CAS RN |
3633-92-9 | |
Record name | Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3633-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetylvindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetylvindoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deacetylvindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACETYLVINDOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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